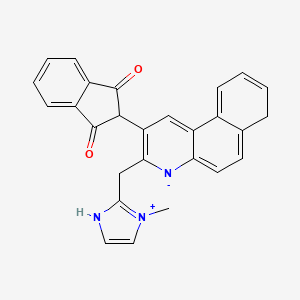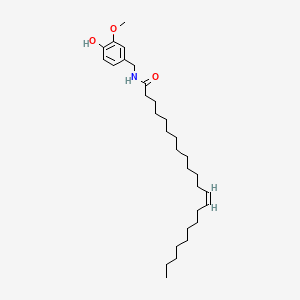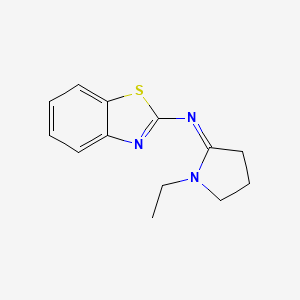
N-(1-Ethyl-2-pyrrolidinylidene)-2-benzothiazolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Etil-2-pirrolidinilideno)-2-benzotiazolamina: es un compuesto químico que pertenece a la clase de compuestos heterocíclicos. Se caracteriza por la presencia de un anillo de pirrolidina y una porción de benzotiazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(1-Etil-2-pirrolidinilideno)-2-benzotiazolamina típicamente involucra la reacción de 2-aminobenzotiazol con un derivado de pirrolidina apropiado. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol, y pueden requerir calentamiento para facilitar la reacción. La ruta sintética específica puede variar dependiendo de la pureza y el rendimiento deseados del producto final.
Métodos de Producción Industrial
En un entorno industrial, la producción de N-(1-Etil-2-pirrolidinilideno)-2-benzotiazolamina puede involucrar reacciones de lotes a gran escala. Estas reacciones se llevan a cabo en reactores equipados con control de temperatura y presión para asegurar condiciones de reacción óptimas. El uso de catalizadores y técnicas de purificación, como la recristalización o la cromatografía, puede emplearse para lograr altos niveles de pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(1-Etil-2-pirrolidinilideno)-2-benzotiazolamina puede experimentar varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir formas reducidas del compuesto.
Sustitución: El compuesto puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos o los agentes alquilantes pueden facilitar las reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir derivados reducidos del compuesto.
Aplicaciones Científicas De Investigación
N-(1-Etil-2-pirrolidinilideno)-2-benzotiazolamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(1-Etil-2-pirrolidinilideno)-2-benzotiazolamina involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Las vías y los objetivos exactos pueden variar dependiendo de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(1-Etil-2-pirrolidinilideno)-4-(metilamino)bencensulfonamida
- N-(1-Etil-2-pirrolidinilideno)-4-((1-etil-2-pirrolidinilideno)amino)bencensulfonamida
Unicidad
N-(1-Etil-2-pirrolidinilideno)-2-benzotiazolamina es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas. Su combinación de un anillo de pirrolidina y una porción de benzotiazol lo diferencia de otros compuestos similares, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Número CAS |
84859-08-5 |
|---|---|
Fórmula molecular |
C13H15N3S |
Peso molecular |
245.35 g/mol |
Nombre IUPAC |
(Z)-N-(1,3-benzothiazol-2-yl)-1-ethylpyrrolidin-2-imine |
InChI |
InChI=1S/C13H15N3S/c1-2-16-9-5-8-12(16)15-13-14-10-6-3-4-7-11(10)17-13/h3-4,6-7H,2,5,8-9H2,1H3/b15-12- |
Clave InChI |
WWQDJFZCGRJBOR-QINSGFPZSA-N |
SMILES isomérico |
CCN\1CCC/C1=N/C2=NC3=CC=CC=C3S2 |
SMILES canónico |
CCN1CCCC1=NC2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





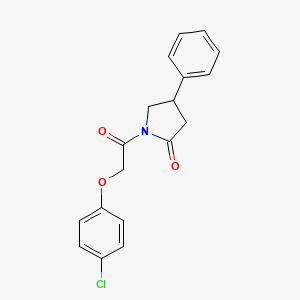
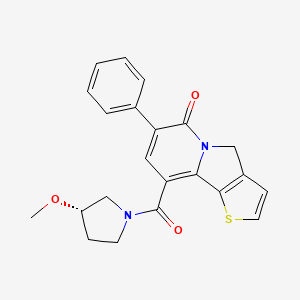
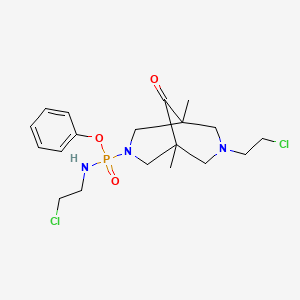

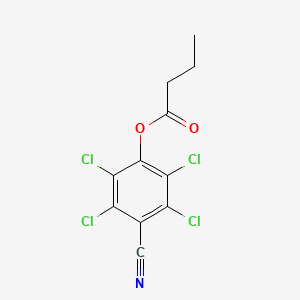


![1-[3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]propyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12705561.png)

